1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-
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Overview
Description
1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- is a chemical compound with the molecular formula C19H21ClN2O It is known for its unique structure, which includes a piperidine ring, an acetamide group, and a benzoyl-chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the piperidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Benzoyl-Chlorophenyl Moiety: The final step involves the reaction of the intermediate with 2-benzoyl-4-chlorophenyl chloride in the presence of a suitable base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl-chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidineacetamide, N-(2-benzoylphenyl)-N-methyl-
- 1-Piperidineacetamide, N-(4-chlorophenyl)-N-methyl-
- 1-Piperidineacetamide, N-(2-benzoyl-4-methylphenyl)-N-methyl-
Uniqueness
1-Piperidineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- is unique due to the presence of both the benzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83132-27-8 |
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Molecular Formula |
C21H23ClN2O2 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H23ClN2O2/c1-23(20(25)15-24-12-6-3-7-13-24)19-11-10-17(22)14-18(19)21(26)16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3 |
InChI Key |
JGFMAJLZGRJZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN3CCCCC3 |
Origin of Product |
United States |
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